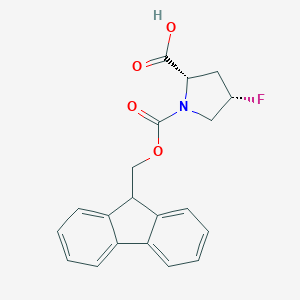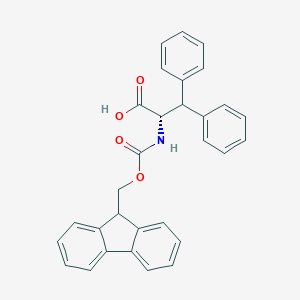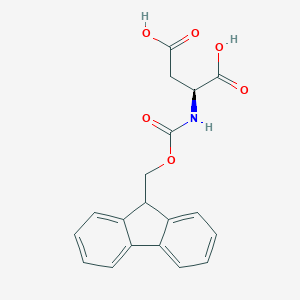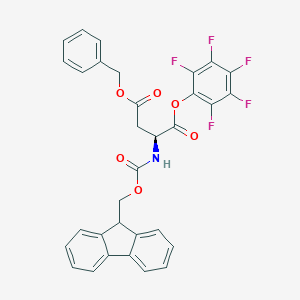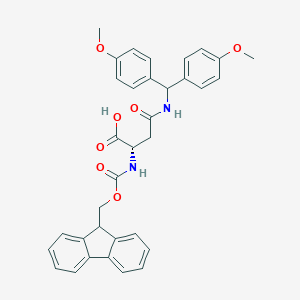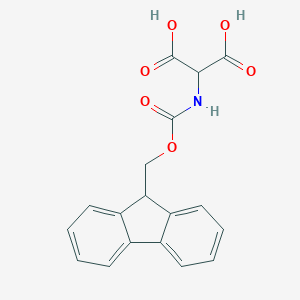
Fmoc-环亮氨酸
描述
Fmoc-cycloleucine is a reagent used in the development of selective inhibitors of nuclear hormone receptors . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
Fmoc-cycloleucine is synthesized using FMOC-Cl (9-fluorenyl methyl chloroformate), a versatile reagent widely used for the protection of amino groups in organic synthesis, particularly in peptide chemistry . The protection of amine groups is a crucial step in various organic reactions to prevent undesired side reactions and enable selective functionalization at other reactive sites .
Molecular Structure Analysis
Fmoc-dipeptides have been studied for their supramolecular assembly structure . Additionally, Fmoc-FV exhibited a stiffer hydrogel at pH 7.4 (G’ = 12–26 kPa) than pH 8.5 (G’ = 0.0003–3.5 Pa), confirming the stable gel-like structure with an entangled fibrillar network .
Chemical Reactions Analysis
The fluorenyl group is highly fluorescent, and certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .
Physical And Chemical Properties Analysis
Fmoc-cycloleucine has a molecular weight of 351.4 g/mol . The Fmoc group is stable under a wide range of reaction conditions, allowing for subsequent synthetic manipulations .
科学研究应用
Peptide Synthesis
“Fmoc-cycloleucine” is used in the Fmoc strategy for solid phase peptide synthesis (SPPS) . This method is particularly useful when unnatural modifications or introduction of site-specific tags are required . Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
Biological Activities
Peptides, including those synthesized using “Fmoc-cycloleucine”, have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant and more . Therefore, they are important to the environment in which they operate and also as an object for the development of new drugs .
Materials Science
Peptides are becoming increasingly important in materials science due to their self-assembling properties . “Fmoc-cycloleucine” can be used in the synthesis of these peptides .
NMR Structure Determination
“Fmoc-cycloleucine” synthesized peptides are used in NMR structure determination . This helps in understanding the structure and function of these peptides .
Interaction Studies
“Fmoc-cycloleucine” synthesized peptides are used in interaction studies . These studies help in understanding how these peptides interact with other molecules .
Biomedical Applications
“Fmoc-cycloleucine” is used in the synthesis of cationic hexapeptides for potential biomedical applications . These applications include drug delivery, tissue engineering, and more .
作用机制
- The Fmoc group serves as a protecting group for this amino group, preventing unwanted reactions during peptide synthesis .
- The Fmoc group is base-labile, allowing for its rapid removal using piperidine. Piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
- The fluorenyl group’s strong absorbance in the ultraviolet region (lmax 266 nm in DMF) facilitates monitoring coupling and deprotection reactions .
- Fmoc-cycloleucine’s self-assembly pathways are complex. It can form distinct metastable (transient hydrogels), kinetic (stable hydrogels), and thermodynamic structures (poly-crystals and 2D sheets) via different assembly routes .
- These pathways allow access to non-equilibrium self-assemblies, akin to nature’s ability to steer biomolecules into various functional states .
- Fmoc-cycloleucine’s pharmacokinetic properties include favorable oral bioavailability and in vivo tolerance .
- Its dissolution dynamics can be tuned chemically or thermally to control transient hydrogel stability or reach final equilibrium assemblies .
- It allows efficient and rapid synthesis of peptides, even of significant size and complexity, making it valuable for research in the post-genomic era .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
安全和危害
未来方向
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECZEINPZOFWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359656 | |
| Record name | Fmoc-cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-cycloleucine | |
CAS RN |
117322-30-2 | |
| Record name | Fmoc-cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(9-Fluorenylmethyloxycarbonyl)amino-1-cyclopentane carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

